N-(2,1,3-benzothiadiazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety linked to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a condensation reaction involving salicylaldehyde and a suitable diketone. The benzothiadiazole moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
Uniqueness
Compared to these similar compounds, N-(2,1,3-benzothiadiazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H13N3O3S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H13N3O3S/c1-9-5-12-15(22)8-17(24-16(12)6-10(9)2)18(23)19-11-3-4-13-14(7-11)21-25-20-13/h3-8H,1-2H3,(H,19,23) |
InChI Key |
AAPDWYYVXDETKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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